molecular formula C14H16N2O3S2 B2385663 N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide CAS No. 692746-16-0

N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide

Cat. No.: B2385663
CAS No.: 692746-16-0
M. Wt: 324.41
InChI Key: ILAYMJZTCLHNKQ-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide is an organic compound with the molecular formula C12H14N2O3S2 This compound is known for its unique structural features, which include a dimethylsulfamoyl group attached to a phenyl ring and a thiophene ring connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylsulfamoyl)aniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms an intermediate amide.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thiophenes.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylsulfamoyl)phenyl]acetamide
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide is unique due to the presence of both a thiophene ring and a dimethylsulfamoyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these structural features are advantageous.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16(2)21(18,19)13-7-5-11(6-8-13)15-14(17)10-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYMJZTCLHNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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